molecular formula C12H11BrF4 B2925623 benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- CAS No. 1609663-46-8

benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-

Cat. No.: B2925623
CAS No.: 1609663-46-8
M. Wt: 311.118
InChI Key: SPARLCDBTJUDDP-ZGIVBDMPSA-N
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Description

The compound "benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-" features a benzene ring substituted at the 1-position with bromine and at the 4-position with a tetrafluorocyclohexyl group. The cyclohexyl moiety adopts a specific relative stereochemistry (2S,3R,5S,6R), indicating fluorine atoms occupy axial and equatorial positions in a defined arrangement. This structure suggests applications in pharmaceuticals or agrochemicals, where halogenated aromatics are common intermediates .

Properties

IUPAC Name

1-bromo-4-[(2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF4/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-4,8-12H,5H2/t8-,9+,10?,11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARLCDBTJUDDP-PQENDOFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1F)F)C2=CC=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- involves multi-step processes beginning with the preparation of key intermediates. The initial step involves bromination of benzene to form bromobenzene, followed by the fluorination of cyclohexane to produce tetrafluorocyclohexane. Subsequent coupling of these intermediates under controlled conditions, often using catalysts and specific reagents, results in the desired compound.

Industrial Production Methods: : Industrial production may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. These processes often emphasize efficiency and scalability, utilizing automated systems and stringent quality controls to ensure consistent product quality.

Types of Reactions

  • Substitution Reactions: : This compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles.

  • Oxidation and Reduction: : Though less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

  • Substitution: : Reagents like sodium methoxide or potassium cyanide in polar solvents.

  • Oxidation: : Strong oxidizing agents such as potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride.

Major Products: : The major products formed depend on the type of reaction and reagents used. For example, in nucleophilic substitution, replacing bromine could lead to derivatives like benzonitrile or methoxybenzene derivatives.

Scientific Research Applications

Benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- has diverse applications:

  • Chemistry: : As a reagent in organic synthesis and a precursor for more complex molecules.

  • Biology: : Potential use in studying membrane protein interactions due to its fluorinated cyclohexyl group.

  • Medicine: : Investigated for its role in designing novel pharmaceutical agents.

  • Industry: : Used in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

This compound exhibits its effects primarily through its interactions with other molecules. The bromine atom can participate in electrophilic reactions, while the fluorinated cyclohexyl group can influence molecular stability and interactions through electron-withdrawing effects. These interactions can modulate the activity of biological targets or chemical pathways, depending on the application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The target compound’s tetrafluorocyclohexyl group distinguishes it from analogs with oxygenated or non-fluorinated cyclohexyl substituents. For example:

  • rel-(1R,2S,3S,4S,5S,6R)-5,6-bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol (127) : This cyclitol derivative features hydroxyl and hydroxymethyl groups, enhancing polarity and water solubility compared to the lipophilic, fluorine-rich target compound .
  • rel-(3aS,4R,7S,7aS)-7-(Acetyloxy)-1-oxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl Acetate (153) : Contains acetyloxy groups, which increase stability against hydrolysis but lack the electronic withdrawal effects of fluorine .
Table 1: Substituent Comparison
Compound Cyclohexyl/Benzofuran Substituents Halogen Key Properties
Target Compound 2,3,5,6-Tetrafluoro Bromine High lipophilicity, low H₂O solubility
rel-(1R,2S,3S,4S,5S,6R)-5,6-bis(hydroxymethyl)... Hydroxyl, hydroxymethyl None High polarity, moderate H₂O solubility
2,5-Dimethoxybenzyl Acetate (164) Methoxy, acetate None Moderate lipophilicity, hydrolyzable

Electronic and Steric Influences

Bromine, a weakly deactivating group, may direct further substitutions meta. In contrast, hydroxyl or methoxy groups in analogs (e.g., 127, 164) activate the ring ortho/para due to electron donation .

Biological Activity

Benzene derivatives are widely studied for their biological activity due to their diverse chemical properties and potential therapeutic applications. The compound benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- is particularly interesting due to its unique structural features that may influence its interaction with biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula: C12H12BrF4
  • Molecular Weight: 335.12 g/mol
  • IUPAC Name: Benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-

This compound features a bromine atom and a tetrafluorocyclohexyl group that significantly alters its reactivity and biological interactions.

Biological Activity Overview

Research has shown that halogenated benzene derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- is still under investigation but preliminary studies suggest several potential mechanisms of action.

Antimicrobial Activity

Studies have indicated that brominated compounds can possess antimicrobial properties. For instance:

  • Mechanism: Bromine may enhance the lipophilicity of the compound, allowing better penetration into microbial membranes.
  • Case Study: A study demonstrated that similar brominated benzene derivatives showed significant inhibition against various bacterial strains .

Anti-inflammatory Effects

Brominated compounds have been shown to modulate inflammatory responses:

  • Mechanism: The presence of fluorine atoms may enhance the compound's ability to interact with inflammatory mediators.
  • Research Findings: In vitro studies indicated that related compounds could inhibit the production of pro-inflammatory cytokines .

Anticancer Potential

The anticancer properties of halogenated benzene derivatives have garnered attention:

  • Mechanism: These compounds may induce apoptosis in cancer cells through various signaling pathways.
  • Research Findings: A study on structurally similar compounds revealed that they could inhibit cell proliferation in several cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
1-Bromo-4-tert-butylbenzeneAntimicrobialMembrane disruption
4-Bromo-N,N-dimethylanilineAnti-inflammatoryCytokine inhibition
1-Bromo-4-(2-propenyl)benzeneAnticancerApoptosis induction
Benzene derivative with fluorine substituentsCytotoxicCell cycle arrest

Q & A

Q. Basic

  • Multinuclear NMR :
    • ¹⁹F NMR : Resolves fluorine environments (δ -160 to -180 ppm for axial vs. equatorial F) .
    • ¹H-¹³C HSQC : Correlates cyclohexyl protons with carbons to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .
  • IR Spectroscopy : Identifies C-F stretches (1000–1300 cm⁻¹) and aryl-Br vibrations (500–600 cm⁻¹) .

How should researchers address conflicting NOE (Nuclear Overhauser Effect) data when assigning cyclohexyl ring conformations?

Advanced
Conflicting NOE signals may arise from dynamic chair flipping or distorted boat conformations. Mitigation strategies include:

  • Low-Temperature NMR : Suppress conformational exchange by acquiring spectra at -40°C to "freeze" ring dynamics .
  • DFT Calculations : Compare experimental NOEs with computed conformer populations (e.g., Gaussian or ORCA software) .
  • Paramagnetic Shift Reagents : Use Eu(fod)₃ to induce splitting and resolve overlapping signals .

Case Study : In rel-(2S,3R,5S,6R) systems, axial fluorine atoms exhibit stronger NOEs to adjacent protons than equatorial ones due to spatial proximity .

What purification strategies are optimal for isolating this compound from fluorinated byproducts?

Q. Basic

  • Flash Chromatography : Use silica gel with hexane/EtOAc (9:1) gradients; fluorinated compounds often elute later due to polarity .
  • Recrystallization : Dissolve in hot dichloromethane and layer with hexane to precipitate pure product .
  • Fluorous Solid-Phase Extraction (F-SPE) : Exploit the high fluorine content to separate fluorinated derivatives from non-fluorinated impurities .

How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring. For example, the bromine atom’s σ* orbital may dominate reactivity in Suzuki couplings .
  • Molecular Dynamics (MD) : Simulate steric effects of the tetrafluorocyclohexyl group on transition-state geometries .
  • Docking Simulations : Predict binding affinities with catalytic palladium complexes to optimize ligand design (e.g., bulky phosphines for hindered systems) .

Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., reaction half-lives) .

What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?

Q. Advanced

  • Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
  • Relativistic Effects : Include spin-orbit coupling in calculations for heavy atoms like bromine, which exhibit significant relativistic shielding .
  • Dynamic Averaging : Model ring puckering or fluorine lone-pair delocalization to improve shift accuracy .

Example : The downfield shift of C-4 in the benzene ring (δ ~130 ppm) correlates with electron-withdrawing effects from both Br and CF groups .

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